

## AZD9898: A Technical Overview of Target Engagement and Biomarker Strategy

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For Researchers, Scientists, and Drug Development Professionals

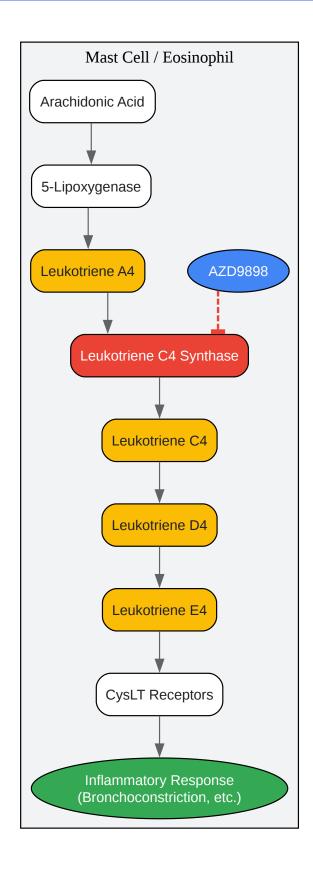
### Introduction

**AZD9898** is a potent and selective inhibitor of leukotriene C4 (LTC4) synthase, an enzyme pivotal in the biosynthesis of cysteinyl leukotrienes (CysLTs). These lipid mediators are implicated in the inflammatory cascade of respiratory diseases such as asthma. This technical guide provides a detailed overview of the mechanism of action, target engagement, and the biomarker strategy employed in the preclinical and clinical development of **AZD9898**. While the clinical development of **AZD9898** was discontinued, the data gathered provides valuable insights into the targeting of the CysLT pathway.

### **Mechanism of Action and Signaling Pathway**

**AZD9898** targets and inhibits the enzyme leukotriene C4 (LTC4) synthase. This enzyme is responsible for the conjugation of leukotriene A4 (LTA4) with reduced glutathione (GSH) to form LTC4. LTC4 is subsequently converted to LTD4 and LTE4. Collectively known as cysteinyl leukotrienes (CysLTs), these molecules exert their pro-inflammatory effects by binding to CysLT receptors. By inhibiting LTC4 synthase, **AZD9898** effectively blocks the production of all CysLTs, thereby mitigating their role in bronchoconstriction, mucus secretion, and eosinophil recruitment in the airways.[1]





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Figure 1: AZD9898 Mechanism of Action.



## **Target Engagement and Potency**

The potency of **AZD9898** has been quantified in a variety of preclinical assays, demonstrating high affinity for LTC4 synthase. The key quantitative data for target engagement are summarized in the tables below.

In Vitro and Cellular Potency

| Assay Type      | System                                   | Parameter | Value   | Reference |
|-----------------|--|-----------|---------|-----------|
| Enzymatic Assay | Cell-free                                | IC50      | 0.28 nM | [1][2]    |
| Cellular Assay  | Peripheral Blood<br>Mononuclear<br>Cells | IC50,free | 6.2 nM  | [1][2]    |
| Cellular Assay  | Human Whole<br>Blood                     | IC50      | 900 nM  |           |

In Vivo Potency

| Model        | System                                  | Parameter | Value | Reference |
|--------------|---|-----------|-------|-----------|
| Animal Model | Calcium<br>ionophore-<br>stimulated rat | IC50,free | 34 nM | [1][2]    |

### **Biomarker Identification and Measurement**

The primary pharmacodynamic biomarker identified for **AZD9898** was urinary leukotriene E4 (uLTE4). LTE4 is the final and stable metabolite of the CysLT pathway that is excreted in the urine. Its levels in urine are directly correlated with the systemic production of CysLTs. Therefore, measuring the reduction in uLTE4 levels following administration of **AZD9898** provides a direct assessment of the drug's target engagement and pharmacodynamic effect in vivo.

The Phase I clinical trial for **AZD9898** (NCT03140072) was designed to measure uLTE4 as a key indicator of the drug's activity.[3]



## **Experimental Protocols**

While detailed, step-by-step protocols for the specific assays used in the **AZD9898** development program are not publicly available, this section outlines the general methodologies based on standard practices in the field.

### LTC4 Synthase Inhibition Assay (General Methodology)

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of LTC4 synthase.

Principle: Recombinant human LTC4 synthase is incubated with its substrates, LTA4 and glutathione. The product of the reaction, LTC4, is then quantified. The reduction in LTC4 production in the presence of the test compound (**AZD9898**) relative to a control is used to determine the inhibitory activity.

#### General Procedure:

- Enzyme and Substrate Preparation: Recombinant human LTC4 synthase is prepared in a suitable buffer. LTA4 and glutathione are prepared at known concentrations.
- Incubation: The enzyme is pre-incubated with varying concentrations of AZD9898.
- Reaction Initiation: The reaction is initiated by the addition of the substrates.
- Reaction Termination: The reaction is stopped after a defined period.
- Quantification: The amount of LTC4 produced is quantified, typically by reverse-phase highperformance liquid chromatography (RP-HPLC) or a specific immunoassay.
- Data Analysis: The concentration of AZD9898 that inhibits 50% of the enzymatic activity (IC50) is calculated.





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**Figure 2:** General workflow for an LTC4 synthase inhibition assay.

# Urinary Leukotriene E4 (uLTE4) Measurement (General Methodology)

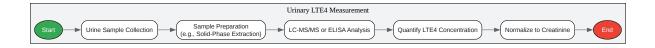
This assay is used to quantify the levels of the CysLT metabolite LTE4 in urine samples.

Principle: Urine samples are collected from subjects before and after administration of **AZD9898**. The concentration of LTE4 in the urine is measured, typically using a highly sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a competitive enzyme-linked immunosorbent assay (ELISA).

### General Procedure:

- Sample Collection: Urine samples are collected at specified time points.
- Sample Preparation: Samples may require a purification and concentration step, such as solid-phase extraction, to remove interfering substances and enrich for LTE4.
- Analysis: The prepared samples are analyzed by LC-MS/MS or ELISA.
- Quantification: The concentration of LTE4 is determined by comparison to a standard curve of known LTE4 concentrations.
- Normalization: Urinary LTE4 levels are often normalized to urinary creatinine concentration to account for variations in urine dilution.





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Figure 3: General workflow for urinary LTE4 measurement.

## **Clinical Development and Discontinuation**

A Phase I clinical trial (NCT03140072) was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending oral doses of **AZD9898** in healthy volunteers and asthma patients.[4][5] The study intended to use uLTE4 as a key pharmacodynamic biomarker to confirm target engagement in humans.[3] However, the trial was terminated after the initial phase in healthy volunteers because the observed results did not meet expectations.[6] Specific quantitative data from this clinical trial regarding target engagement and biomarker modulation are not publicly available.

### Conclusion

**AZD9898** is a well-characterized, potent inhibitor of LTC4 synthase with a clear mechanism of action and a defined biomarker strategy centered on the measurement of uLTE4. The preclinical data demonstrated promising target engagement and potency. While the clinical development was halted, the information gathered on **AZD9898** serves as a valuable case study for the development of inhibitors of the cysteinyl leukotriene pathway and highlights the importance of urinary LTE4 as a translational biomarker. Further research in this area may build upon the foundational knowledge established during the development of **AZD9898**.

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